molecular formula C18H34O2 B14473698 5-Tetradecyne, 14,14-diethoxy- CAS No. 71393-98-1

5-Tetradecyne, 14,14-diethoxy-

Katalognummer: B14473698
CAS-Nummer: 71393-98-1
Molekulargewicht: 282.5 g/mol
InChI-Schlüssel: MTYYGJUTUGANQB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Tetradecyne, 14,14-diethoxy-: is a chemical compound with the molecular formula C18H34O2 It is a derivative of tetradecyne, characterized by the presence of two ethoxy groups at the 14th carbon position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tetradecyne, 14,14-diethoxy- typically involves the following steps:

    Starting Material: The synthesis begins with tetradecyne, a 14-carbon alkyne.

    Purification: The product is then purified using techniques such as distillation or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 5-Tetradecyne, 14,14-diethoxy- may involve large-scale ethoxylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

5-Tetradecyne, 14,14-diethoxy- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the alkyne group.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium hydride (NaH) can be used for substitution reactions.

Major Products

    Oxidation: Produces aldehydes or carboxylic acids.

    Reduction: Yields alkenes or alkanes.

    Substitution: Results in the formation of new compounds with different functional groups replacing the ethoxy groups.

Wissenschaftliche Forschungsanwendungen

5-Tetradecyne, 14,14-diethoxy- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 5-Tetradecyne, 14,14-diethoxy- involves its interaction with molecular targets and pathways within biological systems. The compound’s alkyne group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the modulation of biological pathways, potentially leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Tetradecyne: A simpler alkyne with no ethoxy groups.

    5-Tetradecyne: The parent compound without the ethoxy substitutions.

    14,14-Diethoxy-5-hexadecene: A similar compound with a longer carbon chain.

Uniqueness

5-Tetradecyne, 14,14-diethoxy- is unique due to the presence of ethoxy groups at the 14th carbon position, which imparts distinct chemical properties and reactivity compared to its analogs. This structural modification can influence the compound’s solubility, stability, and interactions with other molecules, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

71393-98-1

Molekularformel

C18H34O2

Molekulargewicht

282.5 g/mol

IUPAC-Name

14,14-diethoxytetradec-5-yne

InChI

InChI=1S/C18H34O2/c1-4-7-8-9-10-11-12-13-14-15-16-17-18(19-5-2)20-6-3/h18H,4-8,11-17H2,1-3H3

InChI-Schlüssel

MTYYGJUTUGANQB-UHFFFAOYSA-N

Kanonische SMILES

CCCCC#CCCCCCCCC(OCC)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.